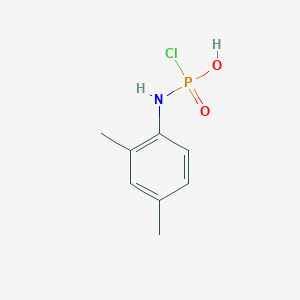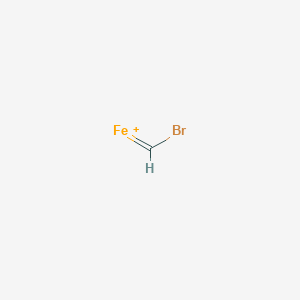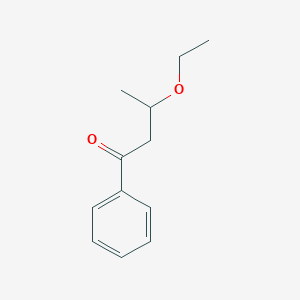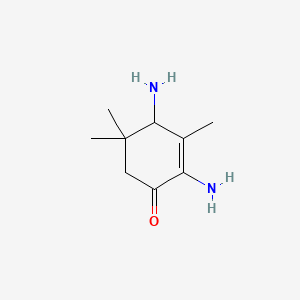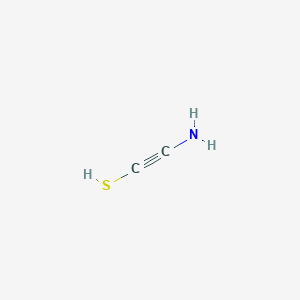
Aminoethyne-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoethyne-1-thiol is an organosulfur compound characterized by the presence of both an amine group (-NH2) and a thiol group (-SH) attached to an ethyne backbone. This unique combination of functional groups imparts distinct chemical properties and reactivities to the molecule, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Aminoethyne-1-thiol can be synthesized through several methods, including:
Nucleophilic Substitution: The reaction of an ethyne derivative with a thiol-containing nucleophile under basic conditions can yield this compound.
Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst like palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce disulfides to thiols.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Aminoethyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or other reduced sulfur species using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Amines: Formed through nucleophilic substitution reactions.
科学研究应用
Aminoethyne-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of redox biology and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent and in the treatment of cystinosis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of aminoethyne-1-thiol involves its ability to interact with various molecular targets and pathways:
Redox Reactions: The thiol group can participate in redox reactions, acting as a reducing agent and protecting cells from oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes by forming disulfide bonds with cysteine residues in the active site.
Radioprotection: This compound can protect cells from radiation-induced damage by scavenging free radicals and stabilizing DNA.
相似化合物的比较
Aminoethyne-1-thiol can be compared with other similar compounds, such as:
Cysteine: An amino acid containing a thiol group, cysteine is involved in protein synthesis and redox biology.
Glutathione: A tripeptide containing a thiol group, glutathione plays a crucial role in cellular antioxidant defense.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable tool in the study of redox biology, enzyme inhibition, and radioprotection.
属性
CAS 编号 |
92681-08-8 |
|---|---|
分子式 |
C2H3NS |
分子量 |
73.12 g/mol |
IUPAC 名称 |
2-aminoethynethiol |
InChI |
InChI=1S/C2H3NS/c3-1-2-4/h4H,3H2 |
InChI 键 |
IQGWYNNCWWNROW-UHFFFAOYSA-N |
规范 SMILES |
C(#CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
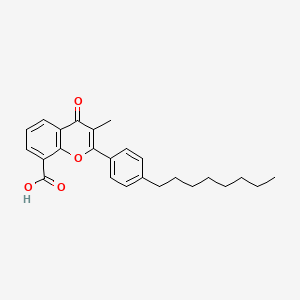
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
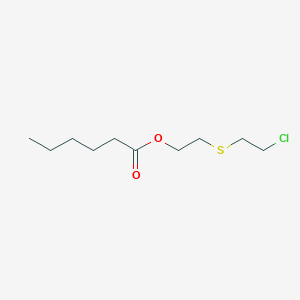
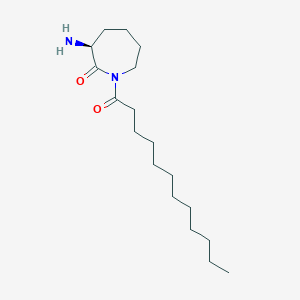
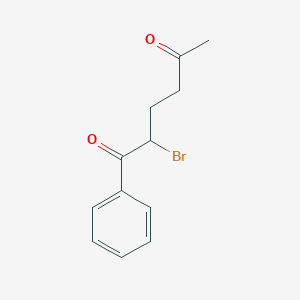
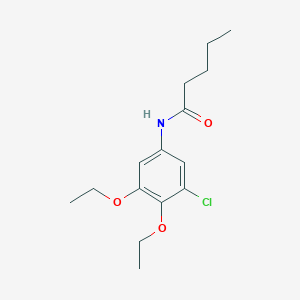
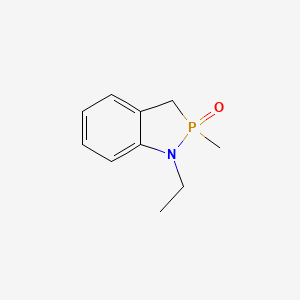
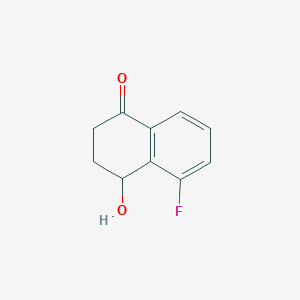
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
